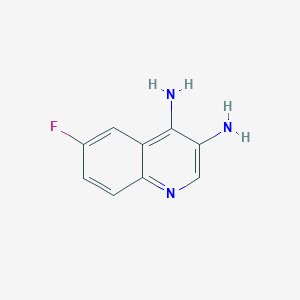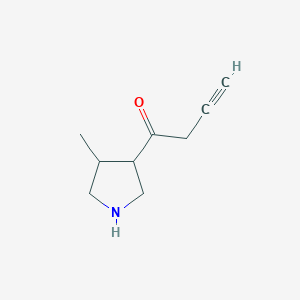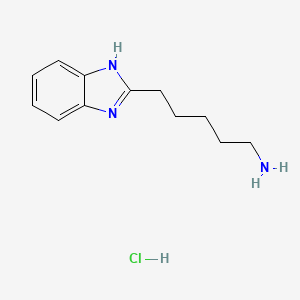
4-Ethyl-2-fluoro-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-fluoro-1-methylbenzene is an aromatic compound with the molecular formula C9H11F It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the fourth position, a fluorine atom at the second position, and a methyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride and aluminum chloride to introduce the ethyl group. This is followed by a fluorination reaction using a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce the fluorine atom at the desired position. Finally, a methylation reaction using methyl iodide and a strong base like sodium hydride can be employed to introduce the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkane derivatives.
Substitution: Nitro-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-2-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-fluoro-1-methylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the ethyl, fluorine, and methyl groups can influence the reactivity and orientation of the substitution reactions.
Molecular Targets and Pathways: The molecular targets and pathways involved in the compound’s action can vary based on its application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- 4-Ethyl-1-fluoro-2-methylbenzene
- 4-Ethynyl-2-fluoro-1-methylbenzene
- 1-Fluoro-2-methylbenzene
Comparison: 4-Ethyl-2-fluoro-1-methylbenzene is unique due to the specific positions of its substituents on the benzene ring. This unique arrangement can influence its chemical reactivity, physical properties, and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and other chemical processes.
Propiedades
Fórmula molecular |
C9H11F |
|---|---|
Peso molecular |
138.18 g/mol |
Nombre IUPAC |
4-ethyl-2-fluoro-1-methylbenzene |
InChI |
InChI=1S/C9H11F/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 |
Clave InChI |
DYKMICWOBLSRIW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13185662.png)
![1-[3-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13185666.png)





![(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13185719.png)
![1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13185724.png)





